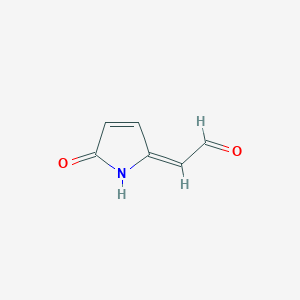
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring and a hydroxyvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrrolone derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Catalysts and continuous flow reactors can be employed to enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolone ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, while the pyrrolone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-Hydroxyvinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolone ring.
(Z)-3-(2-Hydroxyvinyl)indole: Contains an indole ring, offering different electronic properties.
(Z)-4-(2-Hydroxyvinyl)quinoline: Features a quinoline ring, providing distinct reactivity and applications.
Uniqueness
(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolone ring and a hydroxyvinyl group. This structure imparts unique reactivity and potential applications that are not observed in its analogs. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C6H5NO2 |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
(2E)-2-(5-oxopyrrol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-3-5-1-2-6(9)7-5/h1-4H,(H,7,9)/b5-3+ |
InChI Key |
RNHSCDHXYPKJTL-HWKANZROSA-N |
Isomeric SMILES |
C\1=CC(=O)N/C1=C/C=O |
Canonical SMILES |
C1=CC(=O)NC1=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



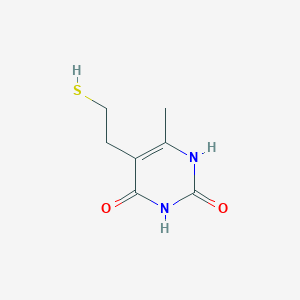
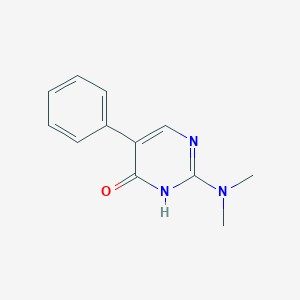
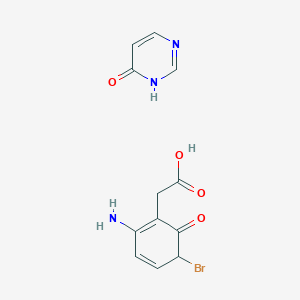

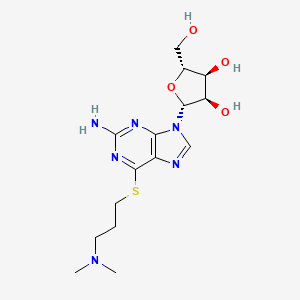

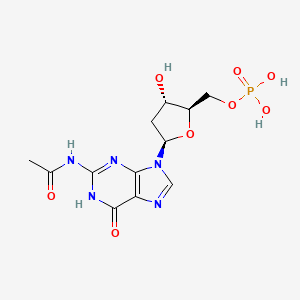

![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
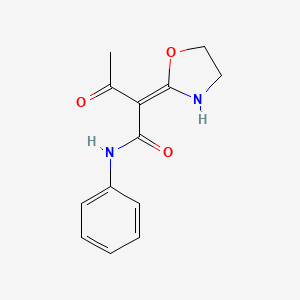


![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
